2-{[(2,4-Dichlorophenoxy)acetyl]amino}-N-phenylbenzamide 2-{[(2,4-Dichlorophenoxy)acetyl]amino}-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.: 316153-97-6
VCID: VC0464175
InChI: InChI=1S/C21H16Cl2N2O3/c22-14-10-11-19(17(23)12-14)28-13-20(26)25-18-9-5-4-8-16(18)21(27)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27)(H,25,26)
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C21H16Cl2N2O3
Molecular Weight: 415.3g/mol

2-{[(2,4-Dichlorophenoxy)acetyl]amino}-N-phenylbenzamide

CAS No.: 316153-97-6

Main Products

VCID: VC0464175

Molecular Formula: C21H16Cl2N2O3

Molecular Weight: 415.3g/mol

2-{[(2,4-Dichlorophenoxy)acetyl]amino}-N-phenylbenzamide - 316153-97-6

CAS No. 316153-97-6
Product Name 2-{[(2,4-Dichlorophenoxy)acetyl]amino}-N-phenylbenzamide
Molecular Formula C21H16Cl2N2O3
Molecular Weight 415.3g/mol
IUPAC Name 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-phenylbenzamide
Standard InChI InChI=1S/C21H16Cl2N2O3/c22-14-10-11-19(17(23)12-14)28-13-20(26)25-18-9-5-4-8-16(18)21(27)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,27)(H,25,26)
Standard InChIKey XGVQTAKDWILESR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl
PubChem Compound 1010345
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator